3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected piperidine derivative featuring a 5-nitro-pyridin-2-yloxymethyl substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
tert-butyl 3-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-4-5-12(10-18)11-23-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSNKAVVLFWMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138087 | |
| Record name | 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-61-5 | |
| Record name | 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with the molecular formula C16H23N3O5 and a molecular weight of 337.37 g/mol, is a compound of significant interest in medicinal chemistry. This compound features a nitro group on a pyridine ring, which is linked to a piperidine ring through an oxymethyl group. The unique structure of this compound suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C16H23N3O5
- Molecular Weight : 337.37 g/mol
- CAS Number : 939986-61-5
- IUPAC Name : tert-butyl 2-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects, particularly in the context of antimicrobial and anticancer properties. The presence of the nitro group and the piperidine moiety are pivotal in mediating these activities.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups are often associated with enhanced activity against various bacterial strains due to their ability to interfere with bacterial DNA synthesis and function.
Anticancer Potential
The compound's structural characteristics suggest it may interact with cellular pathways involved in cancer progression. Research has indicated that pyridine derivatives can inhibit key enzymes involved in tumor growth and metastasis. Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines, although further investigation is necessary to elucidate its mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Nitro group | Enhances reactivity and potential for bioactivity |
| Piperidine ring | Provides structural stability and facilitates interaction with biological targets |
| Oxymethyl linkage | May affect solubility and permeability across cell membranes |
Case Studies and Research Findings
- Antimicrobial Studies :
-
Anticancer Activity :
- Research involving pyridine-based compounds has shown promising results in targeting cancer cells by inhibiting key signaling pathways associated with cell proliferation and survival. For example, studies have indicated that certain nitro-substituted pyridines can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Pharmacological Investigations :
Scientific Research Applications
Pharmaceutical Applications
Synthetic Chemistry Applications
- Building Blocks for Complex Molecules :
- Synthesis Routes :
Case Studies and Research Findings
While specific case studies focusing solely on 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester are scarce, related research provides insights into its potential applications:
- A study on similar piperidine derivatives demonstrated their effectiveness as inhibitors of certain enzymes involved in metabolic pathways, suggesting that this compound may share similar properties.
- Investigations into nitro-containing compounds have revealed their utility in medicinal chemistry due to their ability to be reduced to amines, which are often more biologically active .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substituent Position on Piperidine :
- The target compound and its analog in share a substituent at the 3-position of piperidine, whereas the compound in has a 4-position substitution. This positional difference influences steric effects and conformational flexibility, which may impact binding interactions in catalytic or biological systems.
Substitution of pyridine with pyrimidine () or thiazole () introduces variations in aromaticity and hydrogen-bonding capacity. For example, the chloro-thiazole derivative in may exhibit enhanced electrophilicity due to the sulfur atom.
Molecular Weight and Functional Groups :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
